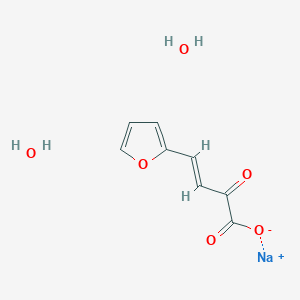
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It has an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .Physical And Chemical Properties Analysis
This compound has an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs (Lebedˈ et al., 2012).
Application in Organic Synthesis
- Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates serve as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further utilized in the cyclization to yield condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones (Arbačiauskienė et al., 2011).
Molecular Structure and Analysis
- Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative, underwent structural analysis using IR, NMR, MS, and X-ray diffraction, along with DFT calculations, providing insights into the physical and chemical properties of the compound (Zhao & Wang, 2023).
Alkylation and Steric Redirection
- Alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of K2CO3 largely favors the formation of ethyl 1-substituted pyrazole-3-carboxylates. This process can be sterically redirected using a triphenylsilyl group to yield synthetically useful compounds (Wright et al., 2018).
Biological Evaluation and Potential Applications
- Synthesis and bioactivity evaluation of Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate derivatives have been conducted. These compounds have shown effects on HUVEC apoptosis and cell viability, indicating potential biological applications (Dic Finechemicals, 2007).
Novel Synthesis Processes
- A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed using a process involving condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showing utility in creating new N-fused heterocycle products (Ghaedi et al., 2015).
Zukünftige Richtungen
The future directions of research on Ethyl 3-ethyl-1H-pyrazole-5-carboxylate and similar compounds are likely to focus on further exploring their diverse biological activities and developing efficient synthesis methods . This includes utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Wirkmechanismus
Target of Action
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets depending on their specific substitutions .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be influenced .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(10-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONSBZEAHNVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217722 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26308-40-7 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26308-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B3041128.png)









